molecular formula C18H18N2O4S B2817869 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide CAS No. 2034614-63-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

Cat. No. B2817869
CAS RN: 2034614-63-4
M. Wt: 358.41
InChI Key: OVSBFBMFLFYKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide, also known as BMD-2, is a thiazolidine derivative that has attracted significant attention in scientific research due to its potential pharmacological properties. BMD-2 is a synthetic compound that has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Antimicrobial Activity

Research demonstrates the synthesis and characterization of thiazolidine derivatives with significant antimicrobial evaluation. These studies include the design and synthesis of compounds with potential activity against bacterial and fungal species. For instance, a study by Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, showing antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, a study by Abu‐Hashem et al. (2020) focused on the synthesis of novel derivatives with anti-inflammatory and analgesic agents, indicating the broad spectrum of potential antimicrobial activities of such compounds (Abu‐Hashem et al., 2020).

Anti-inflammatory and Antioxidant Properties

Compounds with thiazolidine derivatives have also been evaluated for their anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) synthesized novel acetamides showing good antioxidant activity and anti-inflammatory activity, illustrating the chemical's potential in managing oxidative stress and inflammation (Koppireddi et al., 2013).

Anticancer Activity

Further research into thiazolidine derivatives has explored their potential anticancer activities. Kamal et al. (2011) designed compounds based on thiazolidinone scaffolds, tested against various cancer cell lines, and found moderate to good inhibitory activity, suggesting the potential of these compounds in cancer therapy (Kamal et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-22-14-4-2-3-12(9-14)17-20(7-8-25-17)18(21)19-13-5-6-15-16(10-13)24-11-23-15/h2-6,9-10,17H,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBFBMFLFYKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

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